TCO-carbonylamino-benzamido-PEG1 NHS ester
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Overview
Description
TCO-carbonylamino-benzamido-PEG1 NHS ester is a high-purity polyethylene glycol (PEG) linker used in various scientific applications. This compound is known for its exceptional reactivity and high specificity, making it a valuable tool in bioconjugation, molecular imaging, and cell-based diagnostics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TCO-carbonylamino-benzamido-PEG1 NHS ester involves the reaction of TCO (trans-cyclooctene) with carbonylamino-benzamido-PEG1 under specific conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistent quality. The compound is manufactured to the highest standards, ensuring reproducibility and reliability in research applications .
Chemical Reactions Analysis
Types of Reactions
TCO-carbonylamino-benzamido-PEG1 NHS ester undergoes various chemical reactions, including:
Substitution Reactions: The NHS ester group is highly reactive and can be substituted by nucleophiles such as amines.
Cycloaddition Reactions: The TCO group can participate in bioorthogonal cycloaddition reactions with tetrazine compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include primary amines, and the reaction is typically carried out in an organic solvent like DMF or dichloromethane (DCM).
Cycloaddition Reactions: Tetrazine compounds are used as reagents, and the reaction conditions are mild, often occurring at room temperature.
Major Products Formed
Substitution Reactions: The major products are amide-linked conjugates.
Cycloaddition Reactions: The major products are stable cycloadducts formed between TCO and tetrazine.
Scientific Research Applications
TCO-carbonylamino-benzamido-PEG1 NHS ester has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex molecules and as a linker in various chemical reactions.
Biology: Facilitates bioconjugation for molecular imaging and cell-based diagnostics.
Medicine: Employed in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.
Industry: Utilized in the production of innovative materials with advanced cross-linking techniques.
Mechanism of Action
The mechanism of action of TCO-carbonylamino-benzamido-PEG1 NHS ester involves its reactivity with nucleophiles and its ability to participate in bioorthogonal cycloaddition reactions. The NHS ester group reacts with primary amines to form stable amide bonds, while the TCO group undergoes rapid cycloaddition with tetrazine compounds. These reactions are highly specific and occur under mild conditions, making the compound suitable for various bioconjugation applications .
Comparison with Similar Compounds
Similar Compounds
- TCO-carbonylamino-benzamido-PEG2 NHS ester
- TCO-carbonylamino-benzamido-PEG3 NHS ester
- TCO-carbonylamino-benzamido-PEG4 NHS ester
Uniqueness
TCO-carbonylamino-benzamido-PEG1 NHS ester is unique due to its specific PEG linker length, which provides optimal solubility and reduced immunogenicity. The compound’s high purity and exceptional reactivity make it a preferred choice for precise bioconjugation and molecular imaging applications .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[[4-[[(4E)-cyclooct-4-en-1-yl]oxycarbonylamino]benzoyl]amino]ethoxy]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O8/c29-21-12-13-22(30)28(21)36-23(31)14-16-34-17-15-26-24(32)18-8-10-19(11-9-18)27-25(33)35-20-6-4-2-1-3-5-7-20/h1-2,8-11,20H,3-7,12-17H2,(H,26,32)(H,27,33)/b2-1+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSNQFWBRLAMCDF-OWOJBTEDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC(C1)OC(=O)NC2=CC=C(C=C2)C(=O)NCCOCCC(=O)ON3C(=O)CCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C=C/CCC(C1)OC(=O)NC2=CC=C(C=C2)C(=O)NCCOCCC(=O)ON3C(=O)CCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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